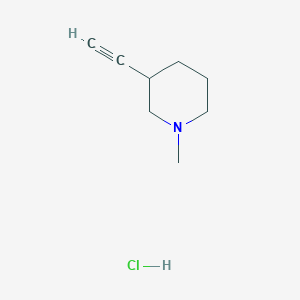

3-Ethynyl-1-methylpiperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethynyl-1-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 2241144-60-3 . It has a molecular weight of 159.66 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 3-Ethynyl-1-methylpiperidine hydrochloride is1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethynyl-1-methylpiperidine hydrochloride are not available, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical and Chemical Properties Analysis

3-Ethynyl-1-methylpiperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.66 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of related compounds like (R)-3-aminopiperidine dihydrochloride involves chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang, 2015).

Carbon-Carbon Bond Formation

Hypophosphorous acid and its corresponding 1-ethylpiperidine salt are utilized in carbon-carbon bond-forming radical reactions in aqueous and organic media, offering a cleaner approach compared to traditional methods (Graham et al., 1999).

Chemical and Biological Interactions

Nucleophilic Displacement Reactions

3-chloro-1-ethylpiperidine has been studied for its nucleophilic displacement reactions, involving an ambident bicyclic aziridinium ion, leading to pyrrolidine and piperidine isomers (Hammer et al., 1972).

Dopamine Receptor Binding

Substituted 4-aminopiperidine compounds, such as 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine, exhibit high in vitro affinity and selectivity for the human dopamine D4 receptor, providing insights into receptor binding and blockade (Schlachter et al., 1997).

Advanced Chemical Synthesis

Intramolecular Reactions and Synthesis

Studies on intramolecular Diels−Alder reactions involving a N-silylamine linkage for the synthesis of complex compounds like aloperine highlight the versatility of such chemical structures in advanced synthesis processes (Brosius et al., 1999).

Pharmaceutical Analysis and Applications

Drug Analysis Techniques

Methods like HPTLC for simultaneous analysis of drugs like Tolperisone Hydrochloride, and LC-MS/MS for quantitative determination of complex compounds demonstrate the significance of such chemical structures in pharmaceutical analysis and drug development (Patel et al., 2012; Yang et al., 2004) (Yang et al., 2004).

Safety and Hazards

The safety information for 3-Ethynyl-1-methylpiperidine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-ethynyl-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-3-8-5-4-6-9(2)7-8;/h1,8H,4-7H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNKFLRZIPJZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)

![3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2646024.png)

![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2646025.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)

![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)